molecular formula C8H6Cl2O B179168 2,6-Dichloro-4-methylbenzaldehyde CAS No. 116070-31-6

2,6-Dichloro-4-methylbenzaldehyde

Cat. No.: B179168
CAS No.: 116070-31-6
M. Wt: 189.04 g/mol
InChI Key: AACXQAPPAREFQR-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O. It is a chlorinated derivative of benzaldehyde, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 4-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dichloro-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-methylbenzaldehyde exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active sites and affecting the enzyme’s activity. In medicinal chemistry, its derivatives may target specific molecular pathways, such as inhibiting bacterial cell wall synthesis or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-methylbenzaldehyde
  • 2,5-Dichloro-4-methylbenzaldehyde
  • 2,3-Dichloro-4-methylbenzaldehyde

Comparison: 2,6-Dichloro-4-methylbenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for distinct applications in research and industry .

Properties

IUPAC Name

2,6-dichloro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACXQAPPAREFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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